molecular formula C11H16BrNO2S B12077686 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide

Cat. No.: B12077686
M. Wt: 306.22 g/mol
InChI Key: MBXNRZMOOLANTM-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide is a chemical compound with the following structural formula:

C8H8BrNO\text{C}_8\text{H}_8\text{BrNO} C8​H8​BrNO

It belongs to the class of benzenesulfonamides and contains a bromine atom attached to the benzene ring. The compound’s systematic name is 2-bromo-N-methylbenzenesulfonamide .

Preparation Methods

Synthetic Routes:: The synthesis of 4-bromo-N-isobutyl-2-methylbenzenesulfonamide involves introducing a bromine atom onto the benzene ring. One common method is bromination of N-isobutyl-2-methylbenzenesulfonamide using a brominating agent.

Reaction Conditions:: The bromination reaction typically occurs under acidic conditions, using reagents like hydrobromic acid (HBr) or N-bromosuccinimide (NBS). The reaction proceeds via electrophilic aromatic substitution, where the bromine replaces a hydrogen atom on the benzene ring.

Industrial Production:: While industrial-scale production details are scarce, laboratories can synthesize this compound using established methods.

Chemical Reactions Analysis

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide can undergo various reactions:

    Bromination: As mentioned earlier, bromination introduces a bromine atom onto the benzene ring.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

Common reagents include bromine sources (HBr, NBS), Lewis acids, and bases.

Major products:

    This compound: itself.

  • Byproducts from side reactions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing bioactive molecules.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or proteins.

    Industry: It could be used in organic synthesis or as a building block for other compounds.

Mechanism of Action

The exact mechanism remains context-dependent. its sulfonamide group suggests potential interactions with enzymes or receptors. Further studies are needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

4-bromo-2-methyl-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3

InChI Key

MBXNRZMOOLANTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC(C)C

Origin of Product

United States

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